L-Tyrosyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine
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Overview
Description
L-Tyrosyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine is a peptide compound composed of six amino acids: tyrosine, isoleucine, histidine, tyrosine, isoleucine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-leucine
- L-α-Aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolylphenylalanyl-L-histidine
- D-Isoleucyl-L-prolyl-L-tyrosyl-D-isoleucyl-L-leucine
Uniqueness
L-Tyrosyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where precise peptide interactions are required.
Properties
CAS No. |
845527-10-8 |
---|---|
Molecular Formula |
C45H58N8O9 |
Molecular Weight |
855.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H58N8O9/c1-5-26(3)38(52-40(56)34(46)20-29-12-16-32(54)17-13-29)43(59)50-36(23-31-24-47-25-48-31)41(57)49-35(21-30-14-18-33(55)19-15-30)42(58)53-39(27(4)6-2)44(60)51-37(45(61)62)22-28-10-8-7-9-11-28/h7-19,24-27,34-39,54-55H,5-6,20-23,46H2,1-4H3,(H,47,48)(H,49,57)(H,50,59)(H,51,60)(H,52,56)(H,53,58)(H,61,62)/t26-,27-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
FYVCGKJMTFXBQC-YDDHTLEASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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